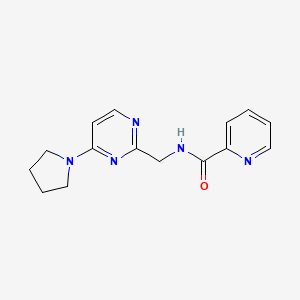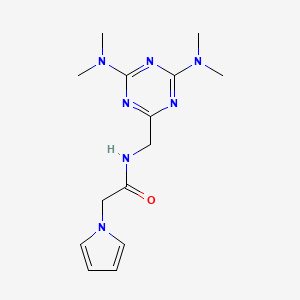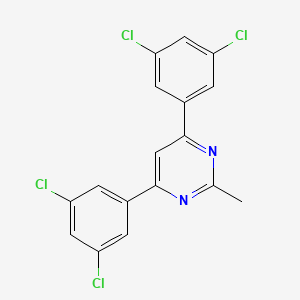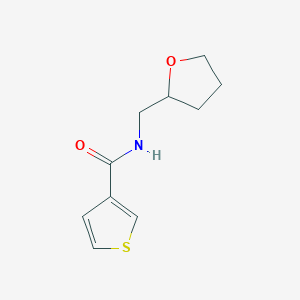![molecular formula C8H11F3N4O B2485616 (1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide CAS No. 1006353-07-6](/img/structure/B2485616.png)
(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a broader class of chemicals known for their significant biological activities. These activities are often associated with their structural motifs, including the pyrazole ring, known for its presence in various pharmacologically active compounds. The specific features of the trifluoromethyl group and the hydroxymethyl functionality contribute to the compound's unique chemical behavior and properties.
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to the one of interest, typically involves the reaction of appropriate β-diketones with hydrazines. For instance, the synthesis of 1,5-diarylpyrazole derivatives has been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), showcasing the importance of structural variations for biological activity and the potential for chemical modification to enhance pharmacokinetic profiles (Penning et al., 1997).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been a subject of interest due to their complex behavior and the influence of substituents on their chemical and physical properties. Studies often employ X-ray crystallography to elucidate these structures, revealing the impact of different groups on the overall molecular configuration and stability. The presence of the trifluoromethyl group, in particular, can significantly affect the compound's electron distribution and reactivity (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, reflecting their versatile nature. These reactions can include cyclocondensations, which are crucial for synthesizing complex pyrazole-based structures. Such processes are pivotal in generating a wide range of biologically active compounds, with the trifluoromethyl group often playing a crucial role in determining the compounds' reactivity and stability (Flores et al., 2014).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature and position of substituents. The trifluoromethyl group, for instance, can enhance the lipophilicity of the compound, affecting its solubility and interaction with biological membranes. These properties are essential for the compound's application in various fields, including medicinal chemistry (Zheng et al., 2010).
Chemical Properties Analysis
The chemical behavior of pyrazole derivatives is largely defined by the electronic effects of substituents like the trifluoromethyl group. This group can withdraw electron density from the pyrazole ring, affecting the compound's reactivity towards nucleophiles and electrophiles. Such characteristics are crucial for understanding the compound's chemical interactions and its potential as a synthetic intermediate or a biologically active molecule (Silva et al., 2008).
Applications De Recherche Scientifique
Antimycobacterial Activity
Research on related pyrazole derivatives has shown promising antimycobacterial activity against Mycobacterium tuberculosis, including strains resistant to isoniazid (INH). Compounds synthesized through the cyclocondensation reaction exhibited significant activity against both INH-susceptible and INH-resistant strains by inhibiting mycolic acid biosynthesis, suggesting a potential pathway for the development of new antimycobacterial agents (Almeida da Silva et al., 2008).
Antimicrobial and Antioxidant Properties
A study on 1,2,3-triazolyl pyrazole derivatives demonstrated broad-spectrum antimicrobial activities along with moderate to good antioxidant properties. These compounds were synthesized via a Vilsmeier–Haack formylation process and showed potential as inhibitors of the E. coli MurB enzyme, comparable with the standard drug Ciproflaxin. This highlights their potential as new antimicrobial and antioxidant agents (Bhat et al., 2016).
Inhibitors of Plasmodium Falciparum
Compounds derived from pyrazole derivatives were evaluated for their potential to inhibit the dihydroorotate dehydrogenase of Plasmodium falciparum, a key enzyme in the de novo pyrimidine biosynthesis pathway. This research provides a basis for the development of new antimalarial agents, highlighting the versatility of pyrazole derivatives in medicinal chemistry (Vah et al., 2022).
Synthesis and Characterization of Derivatives
The synthesis and characterization of celecoxib derivatives that include the pyrazole moiety have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies illustrate the compound's multifaceted applications in drug development, showing potential for therapeutic use across various conditions (Küçükgüzel et al., 2013).
Anticancer and Antifungal Activities
Research has also focused on the development of pyrazole derivatives for their potential anticancer and antifungal activities. Structural modifications and the incorporation of trifluoromethyl groups have led to compounds with significant bioactivities, providing insights into the design of new therapeutic agents with enhanced efficacy and selectivity (Du et al., 2015).
Safety and Hazards
The safety data sheet for 5-methyl-3-(trifluoromethyl)-1H-pyrazole indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . The specific safety and hazards information for “(1E)-N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide” is not provided in the available resources.
Propriétés
IUPAC Name |
N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)13-15(5)3-2-7(12)14-16/h4,16H,2-3H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFYWOXFTARCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=NO)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC/C(=N/O)/N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)


![8-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2485547.png)
![3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B2485548.png)
![Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate;dihydrochloride](/img/structure/B2485550.png)

![2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2485554.png)